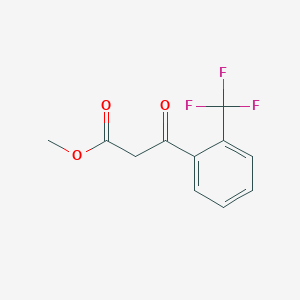

Methyl 2-trifluoromethylbenzoylacetate

Description

It features a benzoylacetate backbone substituted with a trifluoromethyl (-CF$_3$) group at the ortho position of the benzene ring. This compound is synthesized for use as a pharmaceutical intermediate, particularly in the production of bioactive molecules, and is distributed globally by biotechnology firms such as Wuhan Xinxinjiali Biotech (China) and CymitQuimica (Spain) . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug development .

Properties

IUPAC Name |

methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-10(16)6-9(15)7-4-2-3-5-8(7)11(12,13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAGQMQGVDEFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352870 | |

| Record name | methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212755-77-6 | |

| Record name | Methyl β-oxo-2-(trifluoromethyl)benzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212755-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-trifluoromethylbenzoylacetate typically involves the esterification of 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-trifluoromethylbenzoylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid.

Reduction: Formation of 3-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-trifluoromethylbenzoylacetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-trifluoromethylbenzoylacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design and development .

Comparison with Similar Compounds

Methyl 2-Phenylacetoacetate (CAS 16648-44-5)

Structural Differences : Replaces the trifluoromethyl group with a phenyl ring.

Properties :

- Molecular Formula: $ \text{C}{11}\text{H}{12}\text{O}_{3} $, Molecular Weight: 192.2 g/mol .

- Purity: ≥98%, supplied as a crystalline solid .

Applications : Used as a reference standard in the synthesis of amphetamines, highlighting its role in illicit drug analysis. Unlike the trifluoromethyl analog, the phenyl group lacks strong electron-withdrawing effects, reducing metabolic resistance .

Methyl 4-Trifluoromethylbenzoylacetate

Structural Differences : Trifluoromethyl group at the para position instead of ortho.

Impact : Positional isomerism affects steric hindrance and electronic distribution. Para substitution may enhance crystallinity and alter reactivity in nucleophilic reactions compared to the ortho isomer .

Sulfonylurea Methyl Esters (e.g., Triflusulfuron Methyl Ester)

Structural Differences : Contain triazine rings with sulfonylurea linkages instead of a benzoylacetate backbone.

Properties :

- Applications: Primarily used as herbicides, contrasting with the pharmaceutical focus of methyl 2-trifluoromethylbenzoylacetate. The triazine core enables herbicidal activity via acetolactate synthase inhibition, a mechanism absent in the target compound .

Impact of Substituents on Key Properties

Trifluoromethyl vs. Phenyl Groups

- Electron Effects : The -CF$_3$ group is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl group in this compound compared to the phenyl analog. This enhances reactivity in condensation and nucleophilic substitution reactions .

- Metabolic Stability : Fluorination reduces oxidative degradation, extending the half-life of pharmaceuticals derived from this compound .

Ortho vs. Para Substitution

- Solubility : Para-substituted analogs may exhibit higher solubility in polar solvents due to symmetrical charge distribution .

Tabulated Comparison of Key Compounds

Biological Activity

Methyl 2-trifluoromethylbenzoylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article aims to synthesize current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known to enhance the biological activity of various compounds. The incorporation of the trifluoromethyl moiety often leads to increased lipophilicity and metabolic stability, making such compounds more effective in biological systems.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines. The compound has been shown to exhibit significant cytotoxicity against several types of cancer cells.

Table 1: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | % Viable Cells at 10 µM (48h) | % Viable Cells at 20 µM (72h) |

|---|---|---|---|

| MCF-7 | 8.47 ± 0.18 | 45.22% | 15.05% |

| Jurkat | 4.64 ± 0.08 | 40.11% | 6.01% |

| HeLa | Not specified | Not specified | Not specified |

The data indicate that this compound has a lower IC50 value in Jurkat cells compared to MCF-7 cells, suggesting a higher potency against certain leukemic cell lines.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and disruption of cell cycle progression. Flow cytometry analyses have demonstrated that treatment with this compound alters cell cycle dynamics significantly, particularly in Jurkat cells, leading to increased populations in the sub-G1 phase indicative of apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various bacterial strains. The trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <10 µM |

| Escherichia coli | <15 µM |

| Mycobacterium tuberculosis | <20 µM |

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

Several research studies have investigated the broader implications of using this compound in therapeutic contexts:

- Study on Cancer Cell Lines : A recent investigation utilized MTT assays to assess the cytotoxic effects of this compound on MCF-7 and Jurkat cells over various concentrations and time points, confirming its potential as an effective anticancer agent .

- Antimycobacterial Activity : Another study focused on the structural activity relationship (SAR) of related trifluoromethyl compounds, highlighting that modifications can significantly enhance their antimycobacterial properties . This suggests that this compound may share similar enhancements.

- Fluorescent Probes : Research involving fluorescent probes activated by H2S demonstrated that compounds with trifluoromethyl groups can be effectively utilized in live-cell imaging, indicating their versatility beyond traditional therapeutic roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.